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Compound of Interest

Compound Name: 3-(Morpholinosulfonyl)aniline

Cat. No.: B185278

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 3-
(Morpholinosulfonyl)aniline is limited. This guide provides a comprehensive, predicted
spectroscopic profile based on the analysis of its constituent functional groups and data from
analogous chemical structures. The experimental protocols described are general standard
procedures for the analysis of solid organic compounds.

Predicted Spectroscopic Data

The structural features of 3-(Morpholinosulfonyl)aniline, including the substituted aniline ring,
the morpholine ring, and the sulfonyl group, each contribute distinct signals in various
spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted chemical shifts for 3-(Morpholinosulfonyl)aniline are detailed below.

Predicted *H NMR Data (in CDCIs)
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

Aromatic C-H 6.8-7.5 Multiplet 4H

-NH:z 35-45 Broad Singlet 2H

Morpholine -CHz2-N 3.0-33 Triplet 4H

Morpholine -CHz2-O 3.7-4.0 Triplet 4H

Predicted 3C NMR Data (in CDCl3)

Carbon Predicted Chemical Shift (6, ppm)
Aromatic C-S 140 - 145

Aromatic C-NH:z 145 - 150

Aromatic C-H 110-130

Morpholine -C-N 45 - 50

Morpholine -C-O 65-70

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule through their characteristic
vibrational frequencies. The predicted IR absorption bands for 3-(Morpholinosulfonyl)aniline

are as follows.

Predicted Characteristic IR Absorption Bands
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

N-H stretch (asymmetric and

3450 - 3250 symmetric) Primary Amine (-NHz2)[1]
3100 - 3000 Aromatic C-H stretch Aniline Ring

2950 - 2850 Aliphatic C-H stretch Morpholine Ring

1650 - 1580 N-H bend Primary Amine (-NH2)[1][2]
1600 - 1450 Aromatic C=C stretch Aniline Ring

1350 - 1300 S=0 stretch (asymmetric) Sulfonyl (-SO2-)

1170 - 1150 S=0 stretch (symmetric) Sulfonyl (-SO2-)

1335 - 1250 Aromatic C-N stretch Aniline Ring[1][2]

1250 - 1020 Aliphatic C-N stretch Morpholine Ring[1]

1150 - 1050 C-O-C stretch Morpholine Ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-(Morpholinosulfonyl)aniline (Molecular Weight: 242.29 g/mol ),

electrospray ionization (ESI) is a suitable technique.

Predicted Major Fragment lons in ESI-MS

m/z Predicted Fragment

243 [M+H]* (Protonated Molecule)

179 [M+H - SO2]*[3]

156 [CeHsNO2S]*

92 [CeHeN]*
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The fragmentation of aromatic sulfonamides in mass spectrometry often involves the loss of
sulfur dioxide (SO2).[3] Other common fragmentation pathways include cleavage of the S-N
bond and the S-C (aromatic) bond.[4][5]

General Experimental Protocols for Spectroscopic
Analysis

The following are generalized procedures for obtaining spectroscopic data for a solid organic
compound like 3-(Morpholinosulfonyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-25 mg of the solid sample for *H NMR (or 50-100
mg for 33C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent
(e.g., CDCIs, DMSO-ds) in a clean vial.[6][7]

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
If there is any particulate matter, filter the solution through a small cotton or glass wool plug
in the pipette.[6][8]

e Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto
the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity,
tuning the probe to the desired nucleus, and then acquiring the data.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be
used.[9][10]

e ATR Method:
o Ensure the ATR crystal is clean.
o Place a small amount of the solid sample directly onto the crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Run the FTIR analysis.[10]
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e Thin Solid Film Method:

o

Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent
(e.g., methylene chloride or acetone).[11]

o

Place a drop of this solution onto a salt plate (e.g., KBr or NacCl).

[¢]

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]

[¢]

Place the plate in the sample holder of the FT-IR instrument and acquire the spectrum.[11]

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to
nanomolar concentration range) in a suitable solvent that is compatible with the ionization
source (e.g., methanol or acetonitrile for ESI).

« lonization: Introduce the sample solution into the mass spectrometer. In electrospray
ionization (ESI), the sample solution is passed through a charged capillary, creating a fine
spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules.
[12]

e Mass Analysis: The generated ions are guided into the mass analyzer, which separates them
based on their mass-to-charge (m/z) ratio.[13][14]

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.[12][14]

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the characterization of a synthesized
chemical compound using various spectroscopic techniques.
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General workflow for chemical synthesis and spectroscopic characterization.

Conclusion

While experimental data for 3-(Morpholinosulfonyl)aniline is not readily found in public
databases, a comprehensive spectroscopic profile can be reliably predicted based on its
chemical structure. The predicted NMR, IR, and MS data presented in this guide provide a
valuable reference for researchers working with this compound, aiding in its identification and

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b185278?utm_src=pdf-body-img
https://www.benchchem.com/product/b185278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

characterization. The general experimental protocols outlined offer a standardized approach to
obtaining high-quality spectroscopic data for this and similar solid organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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